molecular formula C22H17F12N4P2Ru B11825088 4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate

4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate

Cat. No.: B11825088
M. Wt: 728.4 g/mol
InChI Key: CFKWLFFBBAAMKY-UHFFFAOYSA-N
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Description

4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate is a complex compound that combines the properties of pyridine derivatives and ruthenium. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties.

Preparation Methods

The synthesis of 4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate involves several steps. One common method includes the reaction of 2,5-bis(2′-pyridyl)pyrrolato anion with ruthenium complexes in organic solvents like tetrahydrofuran (THF). The reaction conditions often involve the use of oxidants such as sodium periodate (NaIO4) and solvents like acetonitrile (CH3CN) and ethyl acetate (EtOAc) to yield the desired ruthenium complex .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized, often using oxidants like sodium periodate.

    Reduction: Reduction reactions can also occur, typically involving reducing agents such as sodium borohydride.

    Substitution: Ligand substitution reactions are common, where ligands in the ruthenium complex are replaced by other ligands under specific conditions.

Common reagents used in these reactions include sodium periodate, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

Bioimaging

The luminescent properties of this compound make it an excellent candidate for bioimaging applications. Its ability to bind with biomolecules allows for effective visualization in biological systems. Studies have shown that it can interact with DNA and proteins, which is crucial for tracking cellular processes.

Therapeutic Applications

Research indicates potential anticancer properties of this compound. It has been shown to influence cellular processes by interacting with biomolecules, suggesting its use in targeted cancer therapies. The specific mechanisms involve:

  • Binding to DNA, potentially disrupting cancer cell replication.
  • Interacting with proteins involved in cell signaling pathways.

Electrochemical Applications

The electrochemical behavior of this compound is significant for its application in sensors and electronic devices. Studies have reported reversible redox processes, indicating stability and efficiency in electroluminescent devices. This makes it a promising material for:

  • Organic light-emitting diodes (OLEDs).
  • Photovoltaic cells.

Case Study 1: Bioimaging Efficacy

A study conducted on the binding affinity of the compound with DNA utilized fluorescence spectroscopy to demonstrate its capability as a luminescent probe. The results indicated that the compound could effectively bind to DNA, resulting in enhanced fluorescence signals that are useful for imaging applications.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through DNA interaction, thereby inhibiting cell proliferation. These results highlight its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with the pyridine ligands. This coordination alters the electronic properties of the complex, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through coordination bonds, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar compounds include other ruthenium complexes with pyridine derivatives, such as:

    Ruthenium(II)-2,2’-bipyridine complexes: These complexes have similar coordination properties but differ in their electronic and photophysical characteristics.

    Ruthenium(II)-1,10-phenanthroline complexes: These complexes are known for their luminescent properties and are used in different applications compared to the compound .

The uniqueness of 4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate lies in its specific combination of ligands and the resulting electronic properties, which make it suitable for a wide range of applications .

Biological Activity

The compound 4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate is a coordination complex featuring a central ruthenium ion coordinated to two pyridine-based ligands and one ethynyl-substituted pyridine ligand. Its unique structural properties and electronic configuration have garnered interest in various fields, particularly in biological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with biomolecules, and potential therapeutic applications.

  • Molecular Formula : C22H17F12N4P2Ru
  • Molecular Weight : 728.4 g/mol
  • Structural Features : The compound incorporates ethynyl and pyridine groups, enhancing its electronic properties and solubility in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the fields of bioimaging and cancer therapy. Its luminescent properties allow it to function as a probe in biological systems, making it suitable for various imaging applications. Moreover, preliminary studies suggest its potential to interact with key biomolecules such as DNA and proteins, influencing cellular processes.

Anticancer Properties

The anticancer activity of this compound has been explored through several studies:

  • Mechanism of Action : The compound appears to interact with DNA, leading to structural changes that may inhibit cancer cell proliferation. This interaction is believed to involve intercalation or groove binding mechanisms.
  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell growth at specific concentrations. For instance, studies reported a significant reduction in viability of breast cancer (MCF-7) and lung cancer (A549) cell lines upon treatment with this compound.

Interaction Studies

Interaction studies using techniques such as fluorescence spectroscopy and electrochemical assays have revealed the following:

  • Binding Affinity : The compound shows a strong binding affinity for biomolecules, which is crucial for its applications in drug development and bioimaging.
  • Protein Interactions : The interaction with proteins has been characterized, indicating that the compound may alter protein conformation, potentially affecting signaling pathways involved in cancer progression.

Case Studies

Several case studies highlight the biological activity of this compound:

Study Objective Findings
Study 1Evaluate anticancer effects on MCF-7 cellsSignificant reduction in cell viability at 10 µM concentration after 48 hours of exposure.
Study 2Investigate binding interactions with DNADemonstrated strong intercalation capabilities leading to enhanced fluorescence signals.
Study 3Assess protein binding affinityIdentified specific binding sites on target proteins, suggesting potential for targeted therapy applications.

Properties

Molecular Formula

C22H17F12N4P2Ru

Molecular Weight

728.4 g/mol

IUPAC Name

4-ethynyl-2-pyridin-2-ylpyridine;pyridine;2H-pyridin-2-ide;ruthenium(3+);dihexafluorophosphate

InChI

InChI=1S/C12H8N2.C5H5N.C5H4N.2F6P.Ru/c1-2-10-6-8-14-12(9-10)11-5-3-4-7-13-11;2*1-2-4-6-5-3-1;2*1-7(2,3,4,5)6;/h1,3-9H;1-5H;1-4H;;;/q;;3*-1;+3

InChI Key

CFKWLFFBBAAMKY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=NC=C1)C2=CC=CC=N2.C1=CC=NC=C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3]

Origin of Product

United States

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